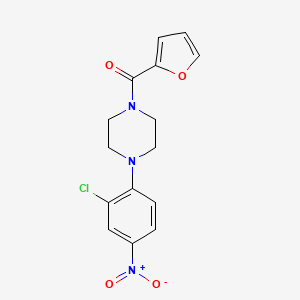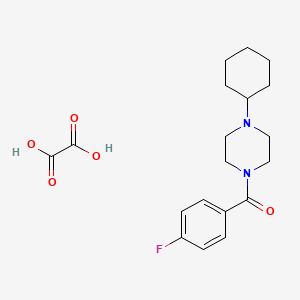![molecular formula C16H23NO4 B4899853 6-[(4-propoxybenzoyl)amino]hexanoic acid](/img/structure/B4899853.png)
6-[(4-propoxybenzoyl)amino]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-propoxybenzoyl)amino]hexanoic acid, also known as clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is widely used in scientific research for its ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and glucose homeostasis.
Mecanismo De Acción
Clofibric acid activates PPARs by binding to their ligand-binding domain, leading to a conformational change that allows the receptor to heterodimerize with retinoid X receptor (RXR) and bind to specific DNA sequences known as PPAR response elements (PPREs). The PPAR-RXR complex then recruits coactivators such as PPARγ coactivator-1α (PGC-1α) and transcriptionally activates target genes involved in lipid metabolism and glucose homeostasis.
Biochemical and Physiological Effects
Clofibric acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 6-[(4-propoxybenzoyl)amino]hexanoic acid acid increases fatty acid oxidation and triglyceride synthesis in hepatocytes and adipocytes. It also increases glucose uptake and insulin sensitivity in skeletal muscle cells. In vivo studies have shown that this compound acid reduces plasma triglyceride and cholesterol levels in rodents and humans. It also reduces hepatic steatosis and improves insulin sensitivity in animal models of obesity and type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clofibric acid has several advantages as a tool for scientific research. It is a potent and selective agonist of PPARα, which makes it a valuable tool to study the role of PPARα in lipid metabolism and glucose homeostasis. It is also relatively cheap and easy to synthesize. However, 6-[(4-propoxybenzoyl)amino]hexanoic acid acid has some limitations. It has low water solubility and can form crystals in aqueous solutions, which can make it difficult to use in cell culture experiments. It also has off-target effects on other nuclear receptors such as PPARγ and retinoic acid receptor (RAR), which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 6-[(4-propoxybenzoyl)amino]hexanoic acid acid. One area of interest is the role of PPARα in the regulation of hepatic lipid metabolism and the development of non-alcoholic fatty liver disease (NAFLD). Clofibric acid has been shown to reduce hepatic steatosis in animal models of NAFLD, but its effects on human NAFLD are not well understood. Another area of interest is the development of more selective PPARα agonists that do not have off-target effects on other nuclear receptors. This could lead to the development of more effective therapies for metabolic diseases such as obesity and type 2 diabetes.
Métodos De Síntesis
Clofibric acid can be synthesized by the reaction of 4-propoxybenzoyl chloride with 6-aminohexanoic acid in the presence of a base such as triethylamine. The reaction yields 6-[(4-propoxybenzoyl)amino]hexanoic acid acid as a white crystalline solid with a melting point of 141-143°C. The purity of the product can be determined by thin-layer chromatography and proton nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
Clofibric acid is widely used in scientific research as a tool to study the role of PPARs in lipid metabolism and glucose homeostasis. PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARs by 6-[(4-propoxybenzoyl)amino]hexanoic acid acid leads to the upregulation of genes involved in fatty acid oxidation, triglyceride synthesis, and glucose uptake. Clofibric acid has also been shown to have anti-inflammatory effects through the inhibition of nuclear factor-kappa B (NF-κB) signaling.
Propiedades
IUPAC Name |
6-[(4-propoxybenzoyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-12-21-14-9-7-13(8-10-14)16(20)17-11-5-3-4-6-15(18)19/h7-10H,2-6,11-12H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHXPCDLFGGPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[benzyl(phenylsulfonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4899774.png)
![3-bromo-5-phenyl-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4899776.png)
![ethyl 1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4899792.png)
![1-(3-chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4899804.png)
![4,4'-[(5-chloro-2-hydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4899811.png)
![5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899818.png)

![5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4899829.png)


![4-methyl-6-(4-methyl-1-piperazinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B4899851.png)

![1-(2-methoxyphenyl)-5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4899868.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899870.png)